molecular formula C30H41FO7 B1681370 Triamcinolone hexacetonide CAS No. 5611-51-8

Triamcinolone hexacetonide

Cat. No. B1681370
CAS RN: 5611-51-8
M. Wt: 532.6 g/mol
InChI Key: TZIZWYVVGLXXFV-SSBRBINBSA-N
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Description

Triamcinolone hexacetonide is a synthetic glucocorticoid corticosteroid . It is used to treat various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis . It works by decreasing inflammation, slowing down an overactive immune system, or replacing cortisol normally made in the body .


Molecular Structure Analysis

Triamcinolone hexacetonide has a molecular formula of C30H41FO7 . Its molecular weight is 532.6 g/mol . The structure of Triamcinolone hexacetonide can be found in various databases .


Chemical Reactions Analysis

While specific chemical reactions involving Triamcinolone hexacetonide are not detailed in the search results, one study mentioned its use in intra-articular administration for treatment of osteoarthritis . Another study discussed the determination of Triamcinolone acetonide and its coformulated drug, econazole nitrate, in the presence of TMC impurities and degradation products .


Physical And Chemical Properties Analysis

Triamcinolone hexacetonide is a white or almost white, crystalline powder . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Mechanism of Action

Triamcinolone hexacetonide is a synthetic glucocorticosteroid that exhibits immunosuppressive and anti-inflammatory activities. By binding to cytosolic glucocorticoid receptors and interacting with DNA, it alters gene expression to induce the synthesis of anti-inflammatory proteins and inhibit inflammatory mediators, leading to a reduction in chronic inflammation and autoimmune reactions (Definitions, 2020).

2. Intra-articular Administration and Metabolism

A study on the metabolism of triamcinolone hexacetonide (THA) following intra-articular administration in patients with knee osteoarthritis showed that THA is metabolized to triamcinolone acetonide and 6β-hydroxy-triamcinolone acetonide in urine. The study highlights the systemic effects of the drug, evidenced by a reversible decrease in plasma cortisol concentrations (Coll et al., 2019).

3. Treatment of Chronic Arthritis in Children

Triamcinolone hexacetonide has been used in the management of persistent arthritis in children. A study showed that 63.3% of knees injected with the drug maintained complete resolution of inflammation at 6 months. The effectiveness correlated with younger age, shorter disease duration, and higher drug dosage (Allen et al., 1986).

4. Comparative Efficacy in Juvenile Idiopathic Arthritis

Research comparing triamcinolone hexacetonide (TH) and triamcinolone acetonide (TA) in juvenile idiopathic arthritis found TH to be more effective, even when TA was used at double the dosage. The study concluded that TH should be considered the preferred drug for intra-articular treatment in this condition (Zulian et al., 2004).

5. Efficacy in Inflammatory Knee Osteoarthritis

A study comparing intra-articular triamcinolone hexacetonide and hyaluronic acid in inflammatory knee osteoarthritis found no significant differences in pain reduction between the two treatments. However, patients treated with hyaluronic acid experienced less pain during a 6-month follow-up, suggesting potential long-term benefits of this therapy (Jones et al., 1995).

6. Pharmacokinetics and Pharmacodynamics

A pharmacokinetic study revealed that triamcinolone hexacetonide is absorbed slower than triamcinolone acetonide, maintaining synovial levels for a longer duration and creating lower systemic corticoid levels. This slow absorption correlates with prolonged drug efficacy and endogenous hydrocortisone suppression (Derendorf et al., 1986).

Safety And Hazards

Triamcinolone hexacetonide may increase blood pressure; regular monitoring of blood pressure and a low salt diet is recommended . This medicine may exacerbate systemic fungal infections and therefore should not be used in the presence of such infections . It may also increase your blood sugar level .

Future Directions

Triamcinolone was granted FDA approval on 3 December 1957 . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection - the first suprachoroidal injection to receive FDA approval . This was for the treatment of patients with macular edema associated with uveitis .

properties

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3,3-dimethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41FO7/c1-25(2,3)15-24(35)36-16-22(34)30-23(37-26(4,5)38-30)13-20-19-9-8-17-12-18(32)10-11-27(17,6)29(19,31)21(33)14-28(20,30)7/h10-12,19-21,23,33H,8-9,13-16H2,1-7H3/t19-,20-,21-,23+,27-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIZWYVVGLXXFV-FLRHRWPCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)CC(C)(C)C)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CC(C)(C)C)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0048634
Record name Triamcinolone hexacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triamcinolone hexacetonide

CAS RN

5611-51-8
Record name Triamcinolone hexacetonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5611-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triamcinolone hexacetonide [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005611518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triamcinolone hexacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triamcinolone hexacetonide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIAMCINOLONE HEXACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GT1U99Y9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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